H-Lys-glu-gly-OH

Overview

Description

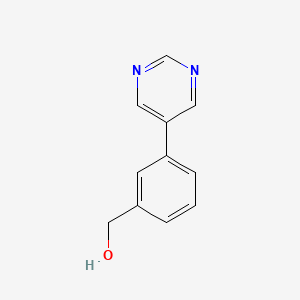

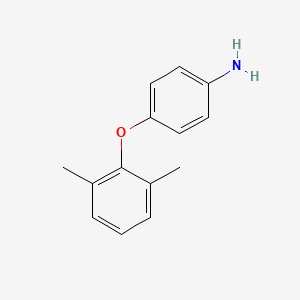

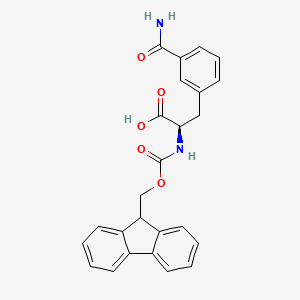

The compound H-Lys-Glu-Gly-OH is a short peptide composed of three amino acids: lysine (Lys), glutamic acid (Glu), and glycine (Gly). This peptide does not directly appear in the provided papers, but it shares structural similarities with the peptides that are discussed. For instance, the synthesis of related peptides such as the decapeptide H·Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Try-Gly·OH, which is a segment of corticotropin (ACTH) and α-melanotropin (α-MSH), is described in the first paper . The second paper

Scientific Research Applications

1. NMR Parameters in Polypeptide Chains

A study by Bundi and Wüthrich (1979) investigated the 1H-NMR chemical shifts and spin–spin coupling constants of amino acid residues, including H-Lys-glu-gly-OH, in linear tetrapeptides. This research is crucial for understanding the conformational properties of polypeptide chains in solutions (Bundi & Wüthrich, 1979).

2. Carbon-13 NMR Chemical Shifts

Richarz and Wüthrich (1978) explored the 13C NMR chemical shifts of amino acid residues, including H-Lys-glu-gly-OH, to understand their conformational behavior in polypeptides. This study aids in the selection of suitable “random coil” 13C chemical shifts for polypeptide chain studies (Richarz & Wüthrich, 1978).

3. Hydrogen Bond Studies in Proteins

Kristof and Zundel (1980) analyzed the formation of hydrogen bonds between amino acid side chains in proteins, including H-Lys-glu-gly-OH. This study provides insights into the proton-conducting mechanisms through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).

4. Chemical Shifts in Aqueous Solutions

Research on the chemical shifts of common amino acids, including H-Lys-glu-gly-OH, in aqueous solutions of linear tetrapeptides, contributes to our understanding of amino acid behavior in biological systems (Farmanzadeh & Ghazanfary, 2014).

5. Structure-Activity Relationship in Peptides

Investigations into the structure-activity relationships of peptides, including those containing H-Lys-glu-gly-OH, help in the development of novel therapeutic agents (Kukowska & Dzierzbicka, 2014).

Safety and Hazards

Future Directions

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .

Mechanism of Action

Target of Action

It’s worth noting that peptides containing the amino acids lysine (lys) and glycine are often used to improve protein metabolism in mammals .

Biochemical Pathways

Peptides containing lysine and glycine are known to play a role in protein metabolism .

Result of Action

The tripeptide H-Lys-Glu-Gly-OH was synthesized and its toxic properties and biological activity were studied. Test results showed that the synthesized tripeptide had low toxicity .

properties

IUPAC Name |

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMWRRQAKQXDED-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)